molecular formula C29H42N8O6S B12372616 Biotin-PEG3-Me-Tet

Biotin-PEG3-Me-Tet

Cat. No.: B12372616
M. Wt: 630.8 g/mol
InChI Key: CJVUSGLIHMFDML-DPZBCOQUSA-N
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Description

Biotin-PEG3-Me-Tet is a compound that serves as an Antibody-Drug Conjugate (ADC) linker. It contains three polyethylene glycol (PEG) units and a tetrazine group. This compound is particularly useful in bioconjugation applications due to its ability to undergo specific inverse electron demand Diels-Alder reactions with trans-cyclooctene (TCO) groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-PEG3-Me-Tet involves the conjugation of biotin with a PEG3 linker and a tetrazine group. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Biotin-PEG3-Me-Tet primarily undergoes inverse electron demand Diels-Alder reactions with TCO groups. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .

Common Reagents and Conditions

Major Products

The major product formed from the reaction of this compound with TCO-containing compounds is a stable bioconjugate, which can be used in various biological and chemical applications .

Scientific Research Applications

Biotin-PEG3-Me-Tet has a wide range of applications in scientific research:

Mechanism of Action

Biotin-PEG3-Me-Tet exerts its effects through the inverse electron demand Diels-Alder reaction with TCO groups. The tetrazine group in this compound reacts with the TCO group to form a stable covalent bond. This reaction is highly specific and occurs rapidly under mild conditions, making it suitable for bioconjugation applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biotin-PEG3-Me-Tet is unique due to its optimal PEG length, which provides a balance between solubility and flexibility, and its tetrazine group, which allows for highly specific and efficient bioconjugation reactions. This makes it particularly useful in applications where precise and stable bioconjugation is required .

Biological Activity

Biotin-PEG3-Me-Tet is a biotinylated compound that has gained attention in various biological applications, particularly in protein labeling and drug delivery systems. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and practical applications in research and therapeutics.

1. Synthesis and Structural Characteristics

This compound is synthesized through a series of chemical reactions involving biotin and polyethylene glycol (PEG) linkers. The structure typically includes a biotin moiety linked to a PEG chain, which enhances solubility and biocompatibility. The methyl tetrazine (Me-Tet) group is incorporated to facilitate bioorthogonal reactions, allowing for selective labeling of biomolecules in complex environments.

Table 1: Structural Components of this compound

ComponentDescription
BiotinA vitamin that acts as a coenzyme in carboxylation reactions
PEG3A hydrophilic polymer that improves solubility and reduces immunogenicity
Methyl TetrazineA reactive group used for bioorthogonal chemistry

The biological activity of this compound primarily revolves around its ability to selectively bind to streptavidin or avidin proteins due to the strong affinity between biotin and these proteins. This property is exploited in various applications, including:

  • Protein Labeling : this compound can be used to label proteins for detection and purification purposes.
  • Drug Delivery : The PEG component enhances the pharmacokinetics of drugs by improving their solubility and stability in biological systems.

Case Study: Protein Labeling with this compound

In a study examining the effectiveness of this compound for protein labeling, researchers demonstrated that the compound could successfully label target proteins in live cells. The study utilized fluorescence microscopy to visualize the labeled proteins, confirming that the biotinylated probe maintained high specificity and efficiency in cellular environments .

3. Applications in Research

This compound has been employed in various research contexts, including:

  • Proteomics : Used for affinity purification of biotinylated proteins from complex mixtures.
  • Cell Biology : Facilitates the study of protein-protein interactions through proximity labeling techniques such as BioID.

Table 2: Applications of this compound

ApplicationDescription
ProteomicsAffinity purification and mass spectrometry analysis
Cell BiologyProximity labeling for studying interactions between proteins
Drug DeliveryTargeted delivery systems utilizing biotin-streptavidin interactions

4. Research Findings

Recent studies have highlighted the versatility of this compound in various biological assays. For instance, one study reported that the compound effectively labeled proteins with minimal background noise, demonstrating its utility in live-cell imaging . Another investigation focused on its role in enhancing the efficacy of antibody-drug conjugates by providing a stable linkage between therapeutic agents and target antibodies .

5. Conclusion

This compound represents a significant advancement in biochemical tools for research and therapeutic applications. Its unique structural properties enable efficient protein labeling and drug delivery, making it invaluable in modern biological research. Ongoing studies are expected to further elucidate its potential applications and optimize its use in various fields.

Properties

Molecular Formula

C29H42N8O6S

Molecular Weight

630.8 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]pentanamide

InChI

InChI=1S/C29H42N8O6S/c1-20-34-36-28(37-35-20)22-8-6-21(7-9-22)18-31-26(39)10-12-41-14-16-43-17-15-42-13-11-30-25(38)5-3-2-4-24-27-23(19-44-24)32-29(40)33-27/h6-9,23-24,27H,2-5,10-19H2,1H3,(H,30,38)(H,31,39)(H2,32,33,40)/t23-,24-,27-/m0/s1

InChI Key

CJVUSGLIHMFDML-DPZBCOQUSA-N

Isomeric SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4

Origin of Product

United States

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